METHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 2-(3-ethyl-5-methyl-1,2-oxazole-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of oxazole and cyclopentathiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-ethyl-5-methyl-1,2-oxazole-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions involving β-hydroxy amides . The cyclopentathiophene moiety can be synthesized via a series of condensation reactions involving thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-ethyl-5-methyl-1,2-oxazole-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include oxazole N-oxides, amines, alcohols, and various substituted derivatives .
Scientific Research Applications
Methyl 2-(3-ethyl-5-methyl-1,2-oxazole-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel organic semiconductors.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of methyl 2-(3-ethyl-5-methyl-1,2-oxazole-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with nucleophilic sites on enzymes, leading to inhibition of enzyme activity . The compound may also bind to DNA, interfering with replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate
- 2,4,4-trimethyl-2-oxazoline
- 2-ethyl-4,4-dimethyl-2-oxazoline
Uniqueness
Methyl 2-(3-ethyl-5-methyl-1,2-oxazole-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combined oxazole and cyclopentathiophene structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research .
Properties
IUPAC Name |
methyl 2-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-4-10-12(8(2)22-18-10)14(19)17-15-13(16(20)21-3)9-6-5-7-11(9)23-15/h4-7H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWXAJVWFLNLGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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